Bienvenue dans la boutique en ligne BenchChem!

4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide

Lipophilicity Physicochemical profiling Chromene–oxadiazole analogs

4-Oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide (CAS 862824-94-0) is a fully synthetic small molecule (MW 334.28 g/mol, C₁₇H₁₀N₄O₄) belonging to the chromene–oxadiazole hybrid class. Its architecture fuses three pharmacophoric elements: a 4-oxo-4H-chromene-2-carboxamide core, a central 1,3,4-oxadiazole ring linked via an amide bridge, and a terminal pyridin-4-yl substituent.

Molecular Formula C17H10N4O4
Molecular Weight 334.291
CAS No. 862824-94-0
Cat. No. B2380701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide
CAS862824-94-0
Molecular FormulaC17H10N4O4
Molecular Weight334.291
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4
InChIInChI=1S/C17H10N4O4/c22-12-9-14(24-13-4-2-1-3-11(12)13)15(23)19-17-21-20-16(25-17)10-5-7-18-8-6-10/h1-9H,(H,19,21,23)
InChIKeySXNFSAAQYKYGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide (CAS 862824-94-0): Chemical Identity and Core Scaffold Characteristics


4-Oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide (CAS 862824-94-0) is a fully synthetic small molecule (MW 334.28 g/mol, C₁₇H₁₀N₄O₄) belonging to the chromene–oxadiazole hybrid class [1]. Its architecture fuses three pharmacophoric elements: a 4-oxo-4H-chromene-2-carboxamide core, a central 1,3,4-oxadiazole ring linked via an amide bridge, and a terminal pyridin-4-yl substituent. The compound is cataloged in PubChem (CID 7100787) with computed descriptors including XLogP3 of 1.3, a single hydrogen bond donor, and seven hydrogen bond acceptors, indicating moderate lipophilicity and substantial hydrogen-bonding capacity [1]. This specific substitution pattern distinguishes it from other chromene–oxadiazole analogs that bear phenyl, methoxyphenyl, or alkyl chains at the oxadiazole 5-position.

Why Generic Chromene–Oxadiazole Analogs Cannot Replace 4-Oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide in Focused Screening Libraries


Within the chromene–oxadiazole amide series, even minor substituent changes at the oxadiazole 5-position profoundly alter molecular recognition, physicochemical properties, and biological outcome. The pyridin-4-yl group introduces a basic nitrogen capable of protonation-dependent interactions, distinct from the electron-donating methoxyphenyl (CAS 865286-64-2) or unsubstituted phenyl analogs [1] . Furthermore, the 1,3,4-oxadiazole isomer present in this compound offers a different heteroatom arrangement and dipole moment compared to the 1,2,4-oxadiazole isomer found in compounds such as 4-oxo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4H-chromene-2-carboxamide (CAS 2034350-07-5), potentially altering target binding geometry and metabolic stability . Published structure–activity relationship (SAR) studies on related 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine scaffolds confirm that cytotoxicity and antimicrobial activity are highly sensitive to the N-substituent identity, making untested substitution a procurement risk [2].

Quantitative Differentiation Evidence for 4-Oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide Relative to Structural Analogs


Computed Lipophilicity (XLogP3) Comparison Between Pyridin-4-yl and 4-Methoxyphenyl Oxadiazole Analogs

The target compound's computed XLogP3 of 1.3 [1] is substantially lower than that of the direct 4-methoxyphenyl analog N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (CAS 865286-64-2, C₁₉H₁₃N₃O₅), for which the methoxy group and additional aromatic carbon increase predicted lipophilicity . This difference may influence membrane permeability, solubility, and off-target binding profiles, making the pyridin-4-yl compound a more hydrophilic option within the chemotype.

Lipophilicity Physicochemical profiling Chromene–oxadiazole analogs

Hydrogen Bond Acceptor Count Differentiation: Pyridin-4-yl vs. Phenyl-Substituted Oxadiazole Analogs

The target compound contains seven hydrogen bond acceptors (HBA = 7), one more than the phenyl-substituted analog N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide, owing to the additional pyridine nitrogen [1] . This extra acceptor site, positioned distal to the chromene core, provides an additional anchoring point for target engagement and may alter selectivity among kinases or other ATP-binding proteins, where hinge-region hydrogen bonding is essential.

Hydrogen bonding Molecular recognition Chromene–oxadiazole SAR

Class-Level Anticancer Activity of 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine Scaffolds as Context for Procurement Decisions

Although direct cytotoxicity data for this specific compound are absent from public repositories, a closely related series of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines (differing only in the N-substituent replacing the chromene carboxamide) exhibited significant cytotoxicity against multiple cancer cell lines [1]. The most active compound in that series (3d, bearing a 4-chlorophenyl substituent) demonstrated IC₅₀ values in the low micromolar range, confirming that the 5-(pyridin-4-yl)-1,3,4-oxadiazole substructure is a productive anticancer pharmacophore. The chromene-2-carboxamide extension present in the target compound represents an underexplored vector that may further modulate potency and selectivity.

Anticancer Cytotoxicity 1,3,4-Oxadiazole SAR

Antimycobacterial Activity Precedent for 4-(5-Substituted-1,3,4-oxadiazol-2-yl)pyridines as Procurement Justification

The 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine scaffold, which is the exact core substructure of the target compound, has demonstrated antimycobacterial activity in independent studies [1]. Navarrete-Vazquez et al. (2007) reported that specific derivatives within this class achieved MIC values in the low micromolar range against Mycobacterium tuberculosis, with activity modulated by the substituent at the oxadiazole 2-position. As opposed to analogs where the pyridine is replaced by phenyl or other heterocycles, the pyridin-4-yl group contributes to both potency and favorable physicochemical properties for mycobacterial cell wall penetration.

Antimycobacterial Tuberculosis 1,3,4-Oxadiazole

Recommended Application Scenarios for 4-Oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide Based on Available Evidence


Focused Oncology Screening Libraries Targeting ATP-Binding Proteins

Given the class-level anticancer activity of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine scaffolds [2] and the additional hydrogen bond acceptor contributed by the pyridine nitrogen [1], this compound is best deployed in kinase or ATPase inhibitor screening panels where hinge-region hydrogen bonding is a known selectivity determinant. Its chromene-2-carboxamide extension offers a distinct vector for accessing hydrophobic back pockets compared to simpler N-alkyl or N-aryl oxadiazol-2-amines.

Antimycobacterial Hit Discovery and Lead Optimization Programs

The 4-(pyridin-4-yl)-1,3,4-oxadiazole substructure has validated antimycobacterial activity [3]. This compound should be prioritized in whole-cell M. tuberculosis screening assays over oxadiazole analogs lacking the pyridine ring, which may have inferior cell wall permeability or target engagement. Procurement for structure–activity relationship expansion around the chromene-2-carboxamide moiety is warranted.

Physicochemical Property Benchmarking for Chromene–Oxadiazole Library Design

With a computed XLogP3 of 1.3 and HBA count of 7 [1], this compound occupies a more hydrophilic region of chemical space compared to methoxyphenyl-substituted analogs . It is suitable as a reference standard for calibrating solubility, permeability, and plasma protein binding assays within chromene–oxadiazole compound collections, enabling data-driven library expansion toward favorable drug-like property space.

Computational Chemistry and Pharmacophore Model Development

The compound's well-defined three-point pharmacophore—chromene carbonyl, oxadiazole ring, and pyridyl nitrogen—makes it useful as a template for generating pharmacophore hypotheses targeting enzymes with ATP-binding clefts. Its distinct heteroatom arrangement, compared to 1,2,4-oxadiazole isomers , allows researchers to probe the impact of oxadiazole regiochemistry on docking scores and virtual screening enrichment.

Quote Request

Request a Quote for 4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.